molecular formula C10H9ClFN3 B13646748 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine

1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine

Cat. No.: B13646748
M. Wt: 225.65 g/mol
InChI Key: VEKBECRZKDAVRA-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring substituted with a 4-chloro-2-fluorobenzyl group and an amine group at the 3-position. Its unique structure imparts specific chemical and physical properties that make it valuable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-2-fluorobenzyl bromide with 3-aminopyrazole. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromide group is replaced by the pyrazole moiety.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different substitution patterns.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine has found applications in various scientific fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Chloro-2-fluorobenzyl alcohol
  • 4-Chloro-2-fluorobenzyl mercaptan
  • 4-Chloro-2-fluorobenzyl bromide

Comparison: 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties compared to its analogs. While 4-chloro-2-fluorobenzyl alcohol and 4-chloro-2-fluorobenzyl mercaptan are primarily used as intermediates in organic synthesis, the pyrazole derivative is more versatile in biological and medicinal applications due to its ability to interact with various biological targets.

Properties

Molecular Formula

C10H9ClFN3

Molecular Weight

225.65 g/mol

IUPAC Name

1-[(4-chloro-2-fluorophenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H9ClFN3/c11-8-2-1-7(9(12)5-8)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14)

InChI Key

VEKBECRZKDAVRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CN2C=CC(=N2)N

Origin of Product

United States

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